![molecular formula C17H18N2O4 B5644723 N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5644723.png)

N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

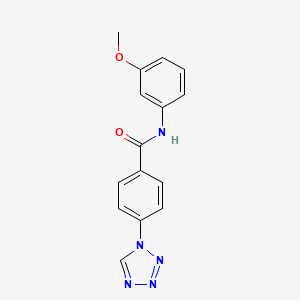

The compound N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide is a chemical entity of interest due to its structural and functional properties, which render it a candidate for various applications in chemical and pharmaceutical research. The analysis below is derived from scientific studies that explore its synthesis, molecular structure, and other pertinent chemical and physical properties.

Synthesis Analysis

The synthesis of related acetamide compounds involves multiple steps, including acetylation, reduction, and various catalytic processes to achieve the desired molecular structure. For instance, the synthesis of N-hydroxyacetaminophen, a compound with a similar acetamide structure, was achieved through the reduction of potassium p-nitrophenyl sulfate followed by acetylation and sulfatase treatment (Gemborys, Gribble, & Mudge, 1978).

Molecular Structure Analysis

The molecular structure of acetamide derivatives showcases interesting features, such as extended linear conformations and interplanar angles between amide groups, as observed in the crystal structures of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides (Camerman, Hempel, Mastropaolo, & Camerman, 2005). These structural aspects are crucial for understanding the compound's chemical reactivity and potential interactions.

Chemical Reactions and Properties

Acetamide compounds participate in various chemical reactions, including oxidative cross-coupling and phosphorylation, to form derivatives with potential pharmacological activities. An example is the oxidative cross-coupling of 4-acetylaminophenol with secondary phosphine chalcogenides, producing O-(acetylamino)phenyl chalcogeneophosphinates (Volkov et al., 2019).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the stability of N-hydroxyacetaminophen and its phenolic sulfate conjugate under physiological conditions has been a subject of study, revealing moderate instability at physiological pH and temperature (Gemborys, Gribble, & Mudge, 1978).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific reagents, hydrogen bonding capacity, and potential for forming derivatives, are central to understanding the applications and functionality of acetamide compounds. For instance, the synthesis and evaluation of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists highlight the importance of specific chemical properties in medicinal chemistry (Maruyama et al., 2012).

properties

IUPAC Name |

N-(4-acetamidophenyl)-2-(4-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-12(20)18-13-3-5-14(6-4-13)19-17(21)11-23-16-9-7-15(22-2)8-10-16/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELZVNNLVDDDMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4S*)-1-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}-4-propylpyrrolidin-3-amine](/img/structure/B5644655.png)

![2-{2-[(3,5-dimethylisoxazol-4-yl)methyl]-3-oxo-2,8-diazaspiro[4.5]dec-8-yl}acetamide](/img/structure/B5644683.png)

![N-cyclohexyl-N-methyl-3-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)pyridin-2-amine](/img/structure/B5644701.png)

![3-[(2-carboxyethyl)amino]-2-naphthoic acid](/img/structure/B5644709.png)

![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B5644712.png)

![2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5644719.png)

![4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]-1,3-benzenediol](/img/structure/B5644734.png)

![N-{4-[1-(cyclopropylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B5644742.png)

![5-{[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5644759.png)